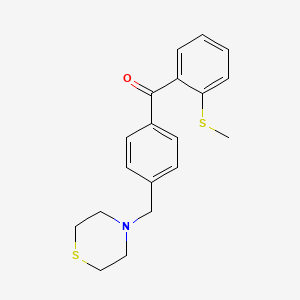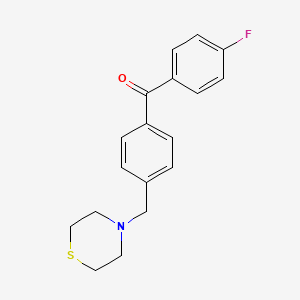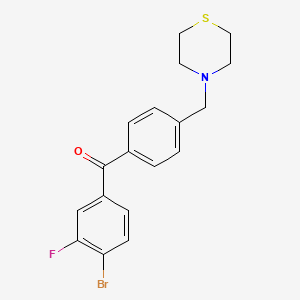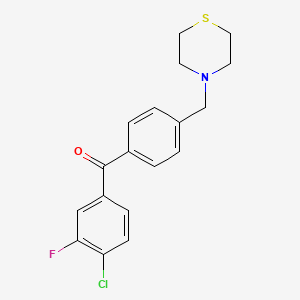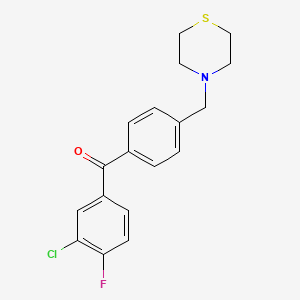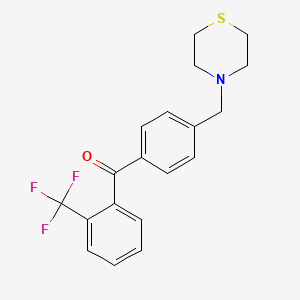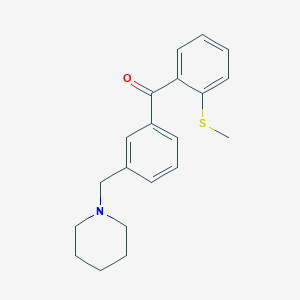
3'-Piperidinomethyl-2-thiomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3’-Piperidinomethyl-2-thiomethylbenzophenone” is a chemical compound with the CAS Number: 898792-84-2 and a molecular weight of 325.47 . It has a linear formula of C20H23NOS .
Molecular Structure Analysis
The IUPAC name for this compound is [2-(methylsulfanyl)phenyl][3-(1-piperidinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 .Aplicaciones Científicas De Investigación
Fluorescence-Tagged Histamine H3 Receptor Ligands
Research involving (3‐phenoxypropyl)piperidine derivatives, including 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of fluorescence-tagged nonimidazole histamine H3 receptor ligands. These compounds have been synthesized from piperidine and demonstrate high affinities for the histamine H3 receptor, with potential applications in identifying and understanding binding sites on the receptor (Amon et al., 2007).
Antibacterial Evaluation
Studies have shown that compounds like 3-Farnesyl-2-hydroxybenzoic acid, derived from piperidine analogs, exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. This research focuses on synthesizing and evaluating natural antibacterial compounds and their analogs (Malami et al., 2014).
Antiestrogenic Compounds
Research on 3-aroyl-2-arylbenzo[b]thiophene derivatives, related to the structure of 3'-Piperidinomethyl-2-thiomethylbenzophenone, has led to the development of potent antiestrogenic compounds. These compounds show promise in treating conditions like estrogen-dependent tumors, demonstrating significant antagonism to estradiol (Jones et al., 1984).
Antisecretory Activity in Gastric Acid Secretion
Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which are structurally related to 3'-Piperidinomethyl-2-thiomethylbenzophenone, have been studied for their antisecretory activity in histamine-induced gastric acid secretion. These compounds have shown potential as therapeutic agents in treating conditions like ulcers (Ueda et al., 1991).
Antitubercular Agents
A series of novel compounds, including piperidine and piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles, have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. These studies contribute to the development of new antitubercular drugs (Pulipati et al., 2016).
Antileukemic Activity
Research on novel 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl) piperidin‐1‐yl)ethanone derivatives has shown promising antileukemic activity against human leukemic cell lines. These studies are significant in the context of developing new therapeutic agents for leukemia (Vinaya et al., 2012).
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-19-11-4-3-10-18(19)20(22)17-9-7-8-16(14-17)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIEPKAXJAJCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643134 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Piperidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898792-84-2 |
Source


|
| Record name | Methanone, [2-(methylthio)phenyl][3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone](/img/structure/B1325582.png)
![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)
![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)
![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)
![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)
